molecular formula C13H19NO2 B14371032 2-Methylpentan-2-yl phenylcarbamate CAS No. 92197-29-0

2-Methylpentan-2-yl phenylcarbamate

Cat. No.: B14371032
CAS No.: 92197-29-0
M. Wt: 221.29 g/mol
InChI Key: VOCBNIJBOMLXTN-UHFFFAOYSA-N
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Description

2-Methylpentan-2-yl phenylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpentan-2-yl phenylcarbamate typically involves the reaction of 2-Methylpentan-2-ol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common reagents used in this synthesis include phenyl isocyanate and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-yl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

2-Methylpentan-2-yl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylpentan-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamate: Shares a similar carbamate structure but with different alkyl groups.

    Methylcarbamate: A simpler carbamate with a methyl group instead of the 2-Methylpentan-2-yl group.

    Ethylcarbamate: Another related compound with an ethyl group.

Uniqueness

2-Methylpentan-2-yl phenylcarbamate is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other carbamates may not be effective .

Properties

CAS No.

92197-29-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-methylpentan-2-yl N-phenylcarbamate

InChI

InChI=1S/C13H19NO2/c1-4-10-13(2,3)16-12(15)14-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15)

InChI Key

VOCBNIJBOMLXTN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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